molecular formula C12H12N2O4 B3025607 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 30741-72-1

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B3025607
CAS No.: 30741-72-1
M. Wt: 248.23 g/mol
InChI Key: RUWPCCQWDIAGAJ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves the reaction of phenylglycine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as acetic acid, and the mixture is heated to facilitate the formation of the imidazolidinone ring . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-4-phenylimidazolidin-4-yl)acetic acid
  • 2,5-Dioxo-4-phenylimidazolidin-4-yl)butanoic acid
  • 2,5-Dioxo-4-phenylimidazolidin-4-yl)pentanoic acid

Uniqueness

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is unique due to its specific chain length and the presence of a propanoic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPCCQWDIAGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-92-0
Record name NSC38743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 2
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 3
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 4
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 5
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 6
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

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